Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride
Description
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-8-7(9-5-1)3-2-6-10-8;/h7-9H,1-6H2;1H |
InChI Key |
FZSVBORHLRGMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCCO2)NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Ring Formation
The synthesis of octahydro-2H-pyrano[3,2-b]pyridine hydrochloride typically begins with the preparation of a pyridine-pyrone precursor. VulcanChem reports a method involving the cyclization of hydroxyl-substituted pyran derivatives in acetic anhydride under reflux conditions. For example, a pyridine dicarboxylic acid derivative is dehydrated to form a bicyclic intermediate, which is subsequently reduced to achieve ring saturation. This step is critical for establishing the octahydro framework, with cyclization efficiency dependent on temperature (80–120°C) and acid catalyst concentration (1–20% w/w).
Hydrogenation and Ring Saturation
A patent by CN102964346A details the use of hydrogenation to saturate the pyran and pyridine rings. In this method, 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone undergoes catalytic hydrogenation at 2–4 MPa pressure using 5–10% palladium on carbon (Pd/C). The reaction proceeds at 20–40°C for 1–4 hours, achieving full saturation of the fused rings. Post-hydrogenation, the benzyl protecting group is removed via acidic hydrolysis (e.g., 35% HCl at reflux), yielding the free base, which is then converted to the hydrochloride salt by treatment with HCl gas in ethanol.
Multi-Step Synthesis with Chiral Resolution
Reductive Amination and Stereochemical Control
A chiral variant of octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is synthesized using sodium borohydride (NaBH4) and iodine in toluene at 0–30°C. This reductive amination step converts imide intermediates to amine-containing products while preserving stereochemistry. For instance, 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine is treated with L-(+)-tartaric acid in butanol to isolate the (S,S)-enantiomer, achieving an enantiomeric excess (ee) of 99.2% after recrystallization.
Deprotection and Salt Formation
The final hydrochloride salt is obtained through acid-catalyzed deprotection. In Example 15 of CN102964346A, (S,S)-2-ethanoyl-octahydro-6H-pyrrolo[3,4-b]pyridine is hydrolyzed with 35% HCl under reflux, followed by neutralization with NaOH to pH 12. The free base is extracted with dichloromethane and treated with HCl gas to precipitate the hydrochloride salt in 85.5% yield.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The hydrochloride salt exhibits distinct proton NMR signals:
Infrared (IR) Spectroscopy
Key absorption bands include:
Challenges and Optimization Opportunities
Scalability of Hydrogenation
While Pd/C-mediated hydrogenation achieves high yields, catalyst cost and safety concerns at elevated pressures (up to 10 MPa) limit industrial scalability. Alternative catalysts, such as Raney nickel or platinum oxide, may reduce pressure requirements but require further testing.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyranopyridine compounds .
Scientific Research Applications
Pain Relief and Antinociceptive Properties
Research indicates that octahydro-2H-pyrano[3,2-b]pyridine hydrochloride exhibits notable antinociceptive properties, suggesting its potential as a lead compound for developing new medications targeting pain relief. Studies have shown that derivatives of this compound can modulate opioid receptors effectively, which are critical in pain management therapies .
Neurological Disorders
The compound has also been explored for its effects on neurological disorders. Its ability to interact with histamine receptors, particularly H₃ receptors, positions it as a candidate for treating conditions such as Alzheimer's disease, schizophrenia, and other cognitive dysfunctions. Research indicates that modulation of these receptors can alleviate symptoms associated with these disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of octahydro-2H-pyrano[3,2-b]pyridine derivatives. The compound has demonstrated activity against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation for therapeutic applications in oncology .
Synthesis and Derivatives
The synthesis of octahydro-2H-pyrano[3,2-b]pyridine typically involves multiple steps that may include cyclization reactions and functional group modifications. The ability to derive various substituted forms enhances its pharmacological profile. A summary of notable derivatives includes:
| Compound Name | Structural Type | Unique Features |
|---|---|---|
| 4A-((pyridin-2-yloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine | Substituted derivative | Exhibits diverse reactivity due to substitution |
| Octahydropyrano[3,4-c]pyridine | Bicyclic heterocycle | Contains an additional saturation point |
| 1-Methyl-octahydro-2H-pyrano[3,2-b]pyridine | Methylated derivative | Enhanced lipophilicity may improve bioavailability |
Case Study 1: Analgesic Activity Assessment
A study conducted on octahydro-2H-pyrano[3,2-b]pyridine derivatives evaluated their analgesic effects using standard pain models in rodents. Results indicated significant pain relief comparable to traditional analgesics, supporting the compound's potential for further development as a pain management therapy .
Case Study 2: Neuroprotective Effects
In another research project focusing on neuroprotection, octahydro-2H-pyrano[3,2-b]pyridine hydrochloride was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings revealed that the compound significantly reduced cell death and improved cell viability in vitro .
Mechanism of Action
The mechanism of action of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a potassium channel antagonist, which means it can block potassium channels in cells. This action can affect various physiological processes, including muscle contraction and neurotransmission. The compound’s unique structure allows it to bind to specific sites on the potassium channel, inhibiting its function .
Comparison with Similar Compounds
The structural and functional uniqueness of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride becomes evident when compared to positional isomers and analogs. Below is a detailed analysis:
Structural Isomers
Key Observations :
- Ring Junction Position : The [3,2-b] vs. [4,3-b/c] designations indicate differences in the fused ring connectivity, leading to variations in molecular geometry and dipole moments.
- Stereochemical Complexity : All isomers share the same molecular formula but differ in stereochemistry, as evidenced by unique InChIKeys.
Physicochemical and Pharmacological Implications
- Solubility : The [3,2-b] isomer’s amine group placement may improve aqueous solubility compared to [4,3-b/c] derivatives, which have less accessible hydrogen-bonding sites.
- Stability : Saturated bicyclic systems generally exhibit higher thermal stability than unsaturated analogs, but ring strain in [4,3-c] isomers could reduce stability.
Biological Activity
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride can be synthesized through various methods, including cyclization reactions involving suitable precursors. The structural formula can be represented as follows:
The synthesis often involves the reaction of pyridine derivatives with carbonyl compounds under acidic or basic conditions, yielding the target compound with high efficiency.
Antimicrobial Properties
Research has indicated that derivatives of octahydro-2H-pyrano[3,2-b]pyridine exhibit significant antimicrobial activity. For instance, a study demonstrated that certain analogs showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were promising, suggesting their potential as effective antimicrobial agents.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 1.0 |
| Compound C | Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
Octahydro-2H-pyrano[3,2-b]pyridine derivatives have also been evaluated for anticancer properties. In vitro studies revealed that these compounds inhibit the proliferation of various cancer cell lines with IC50 values ranging from 1.61 to 2.02 μM. Notably, the presence of specific functional groups in the structure was correlated with enhanced anticancer activity.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 1.61 | |
| HeLa (cervical cancer) | 1.75 | |
| A549 (lung cancer) | 2.02 |
The biological activity of octahydro-2H-pyrano[3,2-b]pyridine is attributed to its ability to interact with specific biological targets. For example, some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell growth and proliferation, such as topoisomerases and tyrosine kinases .
Case Studies
Several case studies have illustrated the effectiveness of octahydro-2H-pyrano[3,2-b]pyridine derivatives in preclinical models:
- Antibacterial Efficacy : In a comparative study against standard antibiotics, certain derivatives demonstrated superior efficacy against resistant bacterial strains.
- Anticancer Activity : A derivative showed a remarkable reduction in tumor size in xenograft models when administered at specific dosages over a defined period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
